molecular formula C6H2ClF3IN B041981 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine CAS No. 505084-56-0

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Cat. No. B041981
M. Wt: 307.44 g/mol
InChI Key: ARJOLVRUWVHCRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step chemical processes that may include halogenation, nucleophilic substitution, and the use of specific reagents to introduce various functional groups. For instance, the synthesis of 2-cholo-3-iodopyridine, a closely related compound, is achieved through diazotization and iodination from 2-chloro-3-pyridinamine, yielding a product with an 80% yield and confirmed structure by 1H NMR and IR (Du Yi-hui, 2009).

Scientific Research Applications

  • Production of 5-Carboxylic Acids : This compound is used in producing 5-carboxylic acids from metal-containing pyrimidines, showing its utility in organic synthesis (Schlosser, Lefebvre, & Ondi, 2006).

  • Preparation of Isomeric Halopyridinecarboxylic Acids : It serves as a starting material for preparing isomeric halopyridinecarboxylic acids, useful in various chemical research processes (Cottet & Schlosser, 2004).

  • Synthesis of Herbicides : The compound acts as a key intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron (Hang-dong, 2010).

  • Pesticide Synthesis : It is widely used in synthesizing various pesticides, highlighting its importance in the agrochemical industry (Xin-xin, 2006).

  • Pharmaceuticals and Biochemicals : 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is used as an intermediate in the production of pharmaceuticals, agrochemicals, and biochemicals, particularly in the creation of certain herbicides (Zheng-xiong, 2004).

  • Antimicrobial Activities : Research has also shown that it possesses antimicrobial activities and affects pBR322 plasmid DNA, indicating potential applications in biotechnology and pharmaceutical research (Evecen, Kara, İdil, & Tanak, 2017).

  • Synthesis of Trifluoromethylated N-heterocycles : It serves as a versatile building block for the synthesis of these compounds, which are significant in various chemical reactions (Channapur et al., 2019).

Safety And Hazards

“2-Chloro-3-iodo-5-(trifluoromethyl)pyridine” is classified as Acute Tox. 3 Oral, indicating it is harmful if swallowed . It also causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from oxidizing agents, in a cool, dry, well-ventilated condition, and protected from exposure to light .

properties

IUPAC Name

2-chloro-3-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJOLVRUWVHCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451047
Record name 2-chloro-3-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

CAS RN

505084-56-0
Record name 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505084-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-3-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-iodo-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
M Schlosser - Angewandte Chemie International Edition, 2005 - Wiley Online Library
This Review describes a concept aimed at rational and maximal structure proliferation. To this end, simple aromatic or heterocyclic starting materials, often bulk chemicals, are …
Number of citations: 356 onlinelibrary.wiley.com
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Strategies to functionalize simple, though structurally challenging, compounds in regiodivergent manner are outlined. The starting materials are inexpensive (5−500 €/mol) arenes or …
M Schlosser - Metalation of Azines and Diazines, 2013 - Springer
A survey is given on how simple pyridines can be elaborated into substituted and functionalized structures based on organometallic chemistry. “Organometallics” in the given context …
Number of citations: 2 link.springer.com
S Leconte, R Ruzziconi - Journal of fluorine chemistry, 2002 - Elsevier
Regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids are valuable building blocks for the synthesis of …
Number of citations: 18 www.sciencedirect.com

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